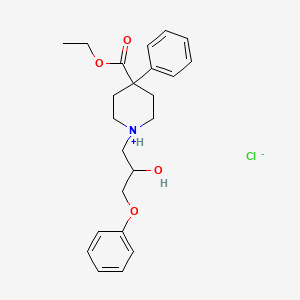
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride is a synthetic compound known for its potent analgesic properties. It is structurally related to norpethidine derivatives and has been studied for its effectiveness in pain management. This compound is notable for being significantly more potent than both morphine and pethidine, making it a subject of interest in pharmaceutical research .
Métodos De Preparación
The synthesis of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced to the piperidine ring through a substitution reaction.
Addition of the Hydroxy-Phenoxypropyl Group: The hydroxy-phenoxypropyl group is added via a nucleophilic substitution reaction.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
Análisis De Reacciones Químicas
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups to the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride has several scientific research applications:
Pharmaceutical Research: It is primarily studied for its analgesic properties and potential use in pain management.
Biological Studies: The compound is used in studies to understand its effects on the central nervous system and its interaction with opioid receptors.
Medicinal Chemistry: Researchers explore its structure-activity relationship to design more potent and safer analgesics.
Industrial Applications: It is used in the development of new pain relief medications.
Mecanismo De Acción
The analgesic effects of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride are primarily due to its interaction with opioid receptors in the central nervous system. It binds to these receptors, inhibiting the transmission of pain signals. The compound’s high potency is attributed to its strong affinity for these receptors and its ability to cross the blood-brain barrier effectively .
Comparación Con Compuestos Similares
Compared to other analgesic compounds, 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride stands out due to its high potency and lower side effect profile. Similar compounds include:
Morphine: A natural opioid with strong analgesic properties but higher risk of addiction and side effects.
Pethidine: A synthetic opioid with analgesic properties but less potent than the compound .
This compound’s unique structure and pharmacological profile make it a valuable subject of study in the quest for effective pain management solutions.
Propiedades
Número CAS |
63905-54-4 |
|---|---|
Fórmula molecular |
C23H30ClNO4 |
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
ethyl 1-(2-hydroxy-3-phenoxypropyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-2-27-22(26)23(19-9-5-3-6-10-19)13-15-24(16-14-23)17-20(25)18-28-21-11-7-4-8-12-21;/h3-12,20,25H,2,13-18H2,1H3;1H |
Clave InChI |
YOTISNNICHWTFC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC[NH+](CC1)CC(COC2=CC=CC=C2)O)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















